Photocleavage Release Efficiency: PC Biotin-PEG3-Azide vs. Non-Cleavable Biotin-PEG3-Azide
PC Biotin-PEG3-Azide enables quantitative, reagent-free elution of captured biomolecules via near-UV photocleavage, whereas non-cleavable Biotin-PEG3-Azide (CAS 875770-34-6) requires harsh denaturing elution that inevitably co-elutes contaminants. PC Biotin-azide achieves >90% release in 5–25 minutes using a 365 nm lamp at 1–5 mW/cm², a mild condition fully compatible with downstream biological activity . In contrast, standard non-cleavable biotin-streptavidin elution protocols require boiling in SDS-PAGE loading buffer with 10–50 mM DTT, treatment with 6–8 M guanidine hydrochloride at pH 1.5, or competition with 2–5 mM free biotin—all conditions that denature proteins, reduce disulfide bonds, and release non-specifically bound proteins along with the target . The resulting purity difference, while application-dependent, is qualitatively documented by the preferential use of PC biotin probes in proteomic studies requiring minimal background .
| Evidence Dimension | Elution/release efficiency and condition gentleness |
|---|---|
| Target Compound Data | >90% release in 5–25 min; 365 nm lamp at 1–5 mW/cm²; no chemical reagents; leaves 100.7 Da fragment on released molecule |
| Comparator Or Baseline | Non-cleavable Biotin-PEG3-Azide: 0% release under native conditions; requires boiling in SDS + 10–50 mM DTT, or 6–8 M guanidine·HCl pH 1.5, or 2–5 mM free biotin competition (conditions that co-elute contaminants and denature proteins) |
| Quantified Difference | >90% target recovery with photocleavage vs. non-specific co-elution with conventional methods (exact fold-purity improvement is application-dependent and not quantified in a single universal head-to-head assay) |
| Conditions | Streptavidin-biotin affinity purification system; PC Biotin Azide (structurally identical photocleavable core) data from Sigma-Aldrich and Vector Labs; Biotin-PEG3-Azide elution characterization from Vector Labs product literature |
Why This Matters
For procurement decisions in proteomics and affinity purification workflows, the >90% photorelease yield under reagent-free, non-denaturing conditions eliminates the need for harsh buffers that compromise protein integrity and introduce background, directly reducing downstream mass spectrometry false positives and preserving enzymatic activity for functional assays.
